N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Influenza RNA polymerase antiviral drug discovery FLUPOL biochemical assay

N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 1018046-16-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-4-carboxamide class, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. The compound features a 2-oxo-1,2-dihydropyridine core bearing a 4-carboxamide substituent conjugated to a benzylamine moiety.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 1018046-16-6
Cat. No. B2434053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
CAS1018046-16-6
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=C2
InChIInChI=1S/C13H12N2O2/c16-12-8-11(6-7-14-12)13(17)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)(H,15,17)
InChIKeySQJGZXYSAKJIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 1018046-16-6): Core Scaffold Identity and Sourcing Baseline


N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 1018046-16-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-4-carboxamide class, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. The compound features a 2-oxo-1,2-dihydropyridine core bearing a 4-carboxamide substituent conjugated to a benzylamine moiety. It is commercially available as a research-grade building block through major suppliers including Sigma-Aldrich (Enamine catalog EN300-136657, purity ≥95%) and AKSci (purity ≥95%), with a predicted pKa of 10.96 ± 0.10 and a predicted boiling point of 530.5 ± 50.0 °C . The compound has been evaluated as a chemical probe in influenza virus RNA polymerase inhibition studies, where it was designated VR18-04, and is structurally related to the clinically used antiviral agent enisamium [2].

Why N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Superficial structural similarity within the 2-oxo-dihydropyridine carboxamide family masks critical pharmacodynamic and physicochemical divergences that preclude generic substitution. The N-benzyl-4-carboxamide regioisomer (target compound VR18-04) and its N-methyl analog (VR17-03) exhibit diametrically opposed solubility profiles in the same assay system: VR18-04 yields a measurable FLUPOL IC50 of 35.16 mM, while VR17-03 is completely non-soluble (Ns) and provides no measurable inhibition [1]. Furthermore, shifting the carboxamide from the 4-position to the 3-position redirects the scaffold toward entirely different target classes—HIV integrase, PDK1 kinase, and 5-HT4 receptor—as documented across multiple patent and primary literature campaigns [2][3]. These data demonstrate that even single-atom modifications (N-methylation or carboxamide positional isomerism) produce functionally non-interchangeable entities, making direct compound-for-compound substitution scientifically invalid without confirmatory experimental re-validation.

N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (VR18-04): Quantitative Differentiation Evidence Against Structural Analogs


FLUPOL Inhibition: Direct Comparison of N-Benzyl-4-carboxamide vs N-Methyl Analog in Influenza Polymerase Assay

In a head-to-head biochemical screen against influenza A virus RNA polymerase (FLUPOL), the target compound VR18-04 (N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide) demonstrated a measurable FLUPOL IC50 of 35.16 mM, representing a 1.3-fold improvement over the reference compound FAV00A (N-methyl-4-benzylcarbamidopyridinium iodide, IC50 = 46.3 mM). Critically, the direct N-methyl analog VR17-03 (N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide) was completely non-soluble (Ns) under identical assay conditions and yielded no quantifiable inhibition [1]. This demonstrates that N-methylation of the dihydropyridine ring abolishes aqueous compatibility, whereas the free NH form of the target compound retains both solubility and measurable polymerase engagement.

Influenza RNA polymerase antiviral drug discovery FLUPOL biochemical assay structure-activity relationship

Regioisomeric Selectivity: 4-Carboxamide vs 3-Carboxamide Directs Influenza Polymerase vs HIV Integrase/PDK1 Target Engagement

The 4-carboxamide regioisomer (target compound) has been specifically profiled for influenza virus RNA polymerase inhibition in the FLUPOL biochemical assay (IC50 = 35.16 mM) [1]. In contrast, the 3-carboxamide regioisomer (N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide, CAS 930681-24-6) has been extensively explored against entirely different target classes: as HIV-1 integrase inhibitors with single-digit nanomolar EC50 values in cell-based antiviral assays [2], as PDK1 kinase inhibitors for glioblastoma [3], and as selective 5-HT4 receptor agonists [4]. No published evidence places the 3-carboxamide regioisomer in the influenza polymerase context, nor the 4-carboxamide regioisomer in HIV integrase or PDK1 contexts. This target-class divergence is consistent with the distinct hydrogen-bonding geometry and electrostatic surface presented by the 4-carboxamide versus 3-carboxamide orientation on the dihydropyridine core.

regioisomer selectivity target engagement medicinal chemistry scaffold hopping

Scaffold Differentiation from Enisamium/VR17-04: Dihydropyridine vs N-Methylpyridinium Determines Potency and Mechanism

The target compound VR18-04 (2-oxo-1,2-dihydropyridine scaffold) and the enisamium metabolite VR17-04 (4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium) share a benzylcarbamoyl pharmacophore but differ fundamentally in core structure: VR18-04 bears a neutral 2-oxo-1,2-dihydropyridine ring, while VR17-04 is a charged N-methylpyridinium salt bearing a 3-hydroxy substituent. This structural divergence translates into a large potency gap: VR17-04 inhibits influenza polymerase with a FLUPOL IC50 of 0.84 mM (55-fold more potent than the FAV00A baseline), whereas VR18-04 achieves an IC50 of only 35.16 mM (1.3-fold vs baseline) [1]. VR17-04 has additionally been shown to directly inhibit SARS-CoV-2 RNA-dependent RNA polymerase with comparable efficacy to remdesivir triphosphate, and molecular docking studies suggest it prevents GTP and UTP incorporation at the polymerase active site [2]. No such pan-coronavirus polymerase activity or mechanistic characterization has been reported for VR18-04.

enisamium VR17-04 scaffold comparison RNA polymerase inhibitor antiviral mechanism

Commercial Sourcing Baseline: Purity-Grade Differentiation and Supplier Traceability vs Research-Grade Analogs

The target compound is available from Sigma-Aldrich via the Enamine catalog (EN300-136657) at ≥95% purity as a powder, with Country of Origin designated as Ukraine (UA) and storage at room temperature . AKSci offers the compound under catalog number 7716DD with a minimum purity specification of 95% . In contrast, the N-methyl analog N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 1210128-37-2) is offered by CymitQuimica (3D-KYB12837) and CheMenu (CM433877), also at 95%+ purity . The regioisomer N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 930681-24-6) is listed by Molaid and ChemSpider, though with less established commercial distribution channels [1]. The target compound's presence in the Sigma-Aldrich/Enamine catalog provides the highest level of supplier documentation, Certificates of Analysis (COA), and batch-to-batch traceability among the comparator set.

chemical procurement purity specification supplier comparison research chemical sourcing

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 1018046-16-6)


Influenza Virus RNA Polymerase Inhibitor Screening: Use as a Soluble, Low-Potency Reference Probe

For laboratories running influenza A virus FLUPOL biochemical screens, N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide (VR18-04) serves as a well-characterized, soluble reference compound with a documented IC50 of 35.16 mM (1.3-fold vs FAV00A baseline) [1]. Its established solubility profile in the assay medium contrasts with the N-methyl analog VR17-03, which is non-soluble and unusable in this system [1]. This makes VR18-04 suitable as a reproducible low-potency positive control for assay validation, as a baseline comparator for novel inhibitor series, or as a scaffold for further optimization where the free NH dihydropyridine core is maintained to preserve solubility.

Enisamium/VR17-04 Medicinal Chemistry Programs: Negative Control Scaffold for Deconvoluting Pharmacophore Contributions

In structure-activity relationship (SAR) campaigns centered on the enisamium metabolite VR17-04 (FLUPOL IC50 = 0.84 mM, 55-fold vs baseline), VR18-04 provides a critical negative control that lacks both the N-methylpyridinium charge and the 3-hydroxy substituent [1]. The 42-fold potency differential between VR17-04 and VR18-04 enables quantitative deconvolution of the contributions of the pyridinium cation and the 3-OH group to polymerase inhibition. VR18-04 can also serve as a specificity control in counter-screens to confirm that observed antiviral activity is scaffold-dependent rather than driven by the benzylcarbamoyl substructure alone [2].

Chemical Biology Tool Compound Procurement: Regioisomer-Verified Building Block for Focused Library Synthesis

For medicinal chemistry groups synthesizing focused libraries around the 2-oxo-1,2-dihydropyridine-4-carboxamide scaffold, this compound is the commercially available 4-carboxamide regioisomer with dual-supplier coverage (Sigma-Aldrich/Enamine and AKSci, both ≥95% purity) . Its unambiguous regioisomeric identity is critical because the 3-carboxamide regioisomer engages an entirely different target space (HIV integrase, PDK1, 5-HT4) [3]. Procurement from the Sigma-Aldrich/Enamine channel ensures batch-to-batch traceability via COA documentation and established InChI Key (SQJGZXYSAKJIED-UHFFFAOYSA-N) verification, minimizing the risk of regioisomer mis-assignment that could redirect a screening campaign toward irrelevant targets.

Physicochemical Profiling: Dihydropyridine NH-Solubility Relationship Studies

The stark solubility contrast between VR18-04 (soluble, FLUPOL IC50 = 35.16 mM) and VR17-03 (non-soluble, Ns) under identical assay conditions provides a well-defined case study for investigating the impact of N-methylation on the aqueous solubility of 2-oxo-1,2-dihydropyridine carboxamides [1]. With a predicted pKa of 10.96 ± 0.10 , the free NH form of VR18-04 may participate in hydrogen-bonding networks with water that are disrupted upon N-methylation, offering a tractable system for computational and experimental solubility model validation in heterocyclic carboxamide series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.